molecular formula C7H14Cl2N2S B15321777 Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride

Cat. No.: B15321777
M. Wt: 229.17 g/mol
InChI Key: LXZZHJYDCJSRGU-UHFFFAOYSA-N
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Description

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H14Cl2N2S

Molecular Weight

229.17 g/mol

IUPAC Name

N-methyl-2-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H12N2S.2ClH/c1-6-5-9-7(10-6)3-4-8-2;;/h5,8H,3-4H2,1-2H3;2*1H

InChI Key

LXZZHJYDCJSRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CCNC.Cl.Cl

Origin of Product

United States

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